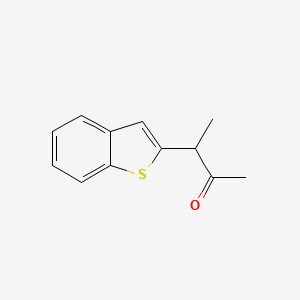![molecular formula C15H15ClO B2939401 (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol CAS No. 1573000-28-8](/img/structure/B2939401.png)
(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol” is a complex organic compound. The “biphenyl” part of the name suggests that it contains a structure known as biphenyl, which consists of two benzene rings connected by a single bond . The “chloropropan-2-ol” part suggests that it also contains a three-carbon chain with a chlorine atom and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the biphenyl group and the chloropropan-2-ol group. The biphenyl group would contribute to the aromaticity of the compound, while the chloropropan-2-ol group would introduce elements of chirality .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the biphenyl group might influence the compound’s solubility, melting point, and boiling point .
Applications De Recherche Scientifique
Anticancer Potential
A study explored the synthesis and structure-activity relationship of various compounds, including derivatives similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, as potential anticancer agents. They discovered a compound that induced apoptosis in breast and colorectal cancer cell lines, providing insights into the design of new therapeutic agents (Zhang et al., 2005).
Environmental Impact Studies
Research on the aqueous chlorination of atenolol, a drug structurally related to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, revealed unique chlorination products and their phytotoxic effects. This study contributes to understanding the environmental impact of similar compounds (DellaGreca et al., 2009).
Antimalarial Activity
A series of compounds, including those structurally similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, were synthesized and evaluated for antimalarial activity. The study found correlations between molecular structure and antimalarial potency, contributing to the development of new antimalarial drugs (Werbel et al., 1986).
Chiroptical Properties
The solvent-induced chiroptical properties of optically active compounds, similar in structure to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, were investigated. This research provides valuable insights into the design of chiral materials for various applications (Goto et al., 2002).
Synthesis and Biological Properties
A study focused on the synthesis and biological properties of compounds structurally related to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, revealing their anticonvulsive and cholinolytic activities. This research contributes to the development of new therapeutic agents (Papoyan et al., 2011).
Tyrosinase Inhibition
Research on biphenyl ester derivatives, including compounds similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, demonstrated significant anti-tyrosinase activities. These findings are crucial for developing treatments for conditions like hyperpigmentation (Kwong et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-chloro-3-(4-phenylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXNWGGDWFBBR-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)
![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)
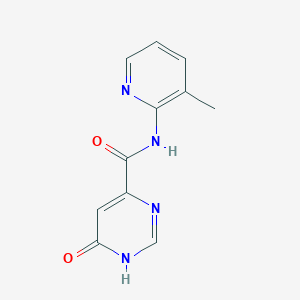
![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2939327.png)
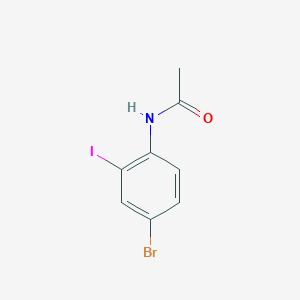
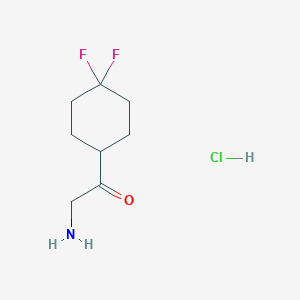
![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)
![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)
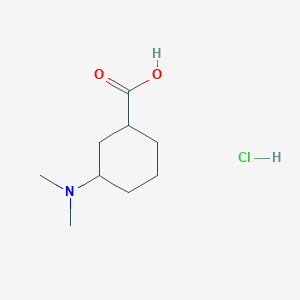
![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)
![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)
![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)

